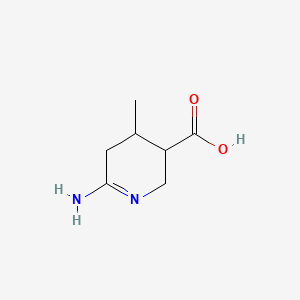

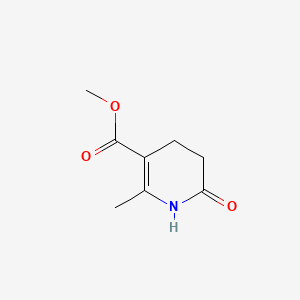

Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, commonly known as M2MTP, is a chemical compound that has been studied for its potential pharmaceutical applications. It is a pyridine derivative that has demonstrated significant biological activity and has been the subject of extensive research in recent years.

Scientific Research Applications

The compound is involved in phosphine-catalyzed [4 + 2] annulation reactions, leading to the formation of functionalized tetrahydropyridines with complete regioselectivity and high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

It plays a role in the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, highlighting its utility in heterocyclic chemistry (Kappe & Roschger, 1989).

The compound is used in the Mo(CO)6-mediated ring expansion for preparing methyl 4-oxo-1,4-dihydropyridine-3-carboxylates, which are intermediates for various nicotinates (Zanakhov, Galenko, Novikov, & Khlebnikov, 2022).

It is utilized in the synthesis of methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates, demonstrating its versatility in the formation of novel heterocyclic compounds (Verdecia et al., 1996).

The compound has been used in oxidative cyclization-alkoxycarbonylation reactions catalyzed by palladium, leading to the formation of various heterocyclic derivatives (Bacchi et al., 2005).

Its oxidation with selenium dioxide has been studied, revealing insights into the structural changes based on the substitution pattern (Khanina & Dubur, 1982).

Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes ring expansion, leading to the synthesis of novel derivatives like methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate (Bullock, Carter, Gregory, & Shields, 1972).

Its reactions with hydrazines have been explored for the formation of various derivatives with potential antibacterial activity (Anusevičius et al., 2014).

The compound is involved in eco-friendly methodologies for preparing N-heterocycles related to dihydropyridines, demonstrating a reduction in the environmental impact of synthesis processes (Rodríguez et al., 2011).

It serves as a key component in diastereoselective multicomponent synthesis of tetrahydropyridine derivatives, highlighting its importance in stereoselective chemical reactions (Vereshchagin et al., 2018).

properties

IUPAC Name |

methyl 6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5-6(8(11)12-2)3-4-7(10)9-5/h3-4H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMNZXHPQFVFTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC(=O)N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70701572 |

Source

|

| Record name | Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70701572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |

CAS RN |

181306-05-8 |

Source

|

| Record name | Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70701572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dioxabicyclo[3.2.1]octan-4-one, 2-methyl-, hydrazone, (1S-exo)- (9CI)](/img/no-structure.png)